molecular formula C18H26N2O3S B5260736 N-(2,3-dihydro-1H-inden-5-yl)-1-propylsulfonylpiperidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-propylsulfonylpiperidine-3-carboxamide

Cat. No.: B5260736
M. Wt: 350.5 g/mol
InChI Key: PYCHMFKNXBFJSR-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes an indene moiety, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-propylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base.

    Coupling Reactions: The final step involves coupling the indene moiety with the sulfonylated piperidine ring using a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-1-propylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of biological pathways and interactions, particularly those involving sulfonyl and piperidine-containing compounds.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-propylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins and enzymes. The piperidine ring can interact with receptors and ion channels, modulating their activity. The indene moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound shares the indene moiety but lacks the sulfonyl and piperidine groups, making it less versatile in chemical reactions.

    N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide:

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-1-propylsulfonylpiperidine-3-carboxamide is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of the sulfonyl group enhances its electrophilic properties, while the piperidine ring allows for interactions with biological targets. The indene moiety adds to its structural complexity and potential for π-π interactions.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-propylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-11-24(22,23)20-10-4-7-16(13-20)18(21)19-17-9-8-14-5-3-6-15(14)12-17/h8-9,12,16H,2-7,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHMFKNXBFJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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